molecular formula C24H28N4O6 B2727688 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1216678-62-4

2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2727688
CAS RN: 1216678-62-4
M. Wt: 468.51
InChI Key: IVDSOJJBCRXIOA-UHFFFAOYSA-N
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Description

This compound is a derivative of cinnamic acid, which is an aromatic fatty acid composed of a phenyl ring substituted with an acrylic acid group . Cinnamic acid and its derivatives have attracted much attention due to their antioxidant, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, have been prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds similar to the one you've inquired about have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by V. P. Gilava et al. (2020) synthesized a series of compounds, including triazolopyrimidines, and evaluated them for antimicrobial activity and antioxidant activity. These compounds were characterized using various spectroscopic techniques, indicating the potential of such molecules in the development of new antimicrobial agents with additional antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020).

Anti-Inflammatory and Ulcerogenicity Evaluation

Another study focused on the synthesis of novel carboxamides, including triazole derivatives, and evaluated their anti-inflammatory activity. M. Abdel‐Aziz et al. (2014) synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides and tested them for anti-inflammatory activity and ulcerogenicity. These compounds showed significant anti-inflammatory activity, suggesting their potential as leads for developing new anti-inflammatory drugs with reduced ulcerogenic risks (Abdel‐Aziz et al., 2014).

Synthesis of Imidazole Spiro Compounds

Research on the synthesis of imidazole spiro compounds from pyrrole-diones and phenylurea has been conducted, indicating the versatility of such compounds in creating complex molecular structures with potential biological activities. Aleksei Yu. Dubovtsev et al. (2016) explored the reactions of alkoxycarbonyl-substituted pyrrole-diones with phenylurea to form compounds that cyclize to produce triazaspiro[4.4]-non-ene-triones, highlighting the chemical diversity and synthetic applications of these molecules (Dubovtsev et al., 2016).

Application in Synthesis of Macrolides

The potential application of related compounds in the synthesis of macrolides has been demonstrated. H. Wasserman et al. (1981) reported on the use of oxazoles as precursors for activated carboxylic acids, leading to the synthesis of macrolides such as recifeiolide and curvularin. This work underscores the importance of such compounds in the synthesis of complex molecules with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

Mechanism of Action

properties

IUPAC Name

3-(4-methoxyphenyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-31-17-7-5-15(6-8-17)20-22(29)27-24(26-20)9-11-28(12-10-24)23(30)25-16-13-18(32-2)21(34-4)19(14-16)33-3/h5-8,13-14H,9-12H2,1-4H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDSOJJBCRXIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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